molecular formula C9H17N3O2 B14427987 3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid CAS No. 84511-23-9

3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid

Katalognummer: B14427987
CAS-Nummer: 84511-23-9
Molekulargewicht: 199.25 g/mol
InChI-Schlüssel: MQJNZEPHCXYYIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid is a compound that features a piperidine ring, a hydrazine moiety, and a propanoic acid group. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors to form the piperidine ring, followed by functionalization to introduce the hydrazine and propanoic acid groups .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application .

Analyse Chemischer Reaktionen

Types of Reactions

3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with biological molecules, while the piperidine ring may contribute to the compound’s binding affinity to certain receptors or enzymes . The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

84511-23-9

Molekularformel

C9H17N3O2

Molekulargewicht

199.25 g/mol

IUPAC-Name

3-(1-methanehydrazonoylpiperidin-4-yl)propanoic acid

InChI

InChI=1S/C9H17N3O2/c10-11-7-12-5-3-8(4-6-12)1-2-9(13)14/h7-8H,1-6,10H2,(H,13,14)

InChI-Schlüssel

MQJNZEPHCXYYIT-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1CCC(=O)O)C=NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.